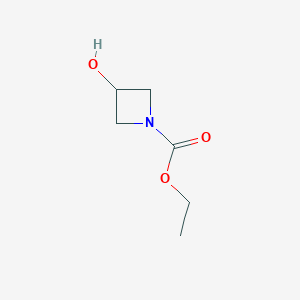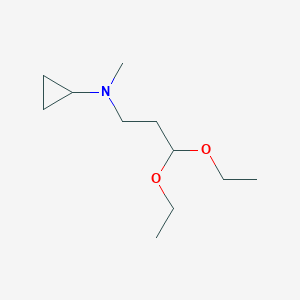
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine
Descripción general
Descripción
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine (DEPC-MCP) is an organic compound that is widely used in scientific research and laboratory experiments. It is used in many different applications, from synthesizing other compounds to studying biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Syntheses and Analytical Characterizations : The compound has been utilized in the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines. These compounds are known to inhibit monoamine oxidase and have been shown to mimic hallucinogens. The study describes the synthesis of fifteen N-alkyl derivatives of phenyl-substituted and isomeric methoxy phenylcyclohexylamines, among others, using various analytical techniques (Wallach et al., 2016).
Pharmacological Characterizations : Another study focused on the pharmacological characterization of novel psychoactive substances (NPS), specifically arylcyclohexylmorpholines, which include analogues of the compound. This research provides crucial insights into the interaction of these substances with central nervous system receptors, particularly their affinity for the N-methyl-D-aspartate receptor (NMDAR), which is a significant target for dissociative anesthetics (Colestock et al., 2018).
Chemical Synthesis and Applications : In another study, the compound's derivatives were used in a Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines and constrained analogues of neurotransmitters like histamine and tryptamine. These derivatives have implications in neuroscience research, given their potential to inhibit enzymes and mimic neurotransmitters (Faler & Joullié, 2007).
Chemical Bonding and Photophysics : The compound's derivatives have also been studied in the context of molecular design and photophysics, specifically in the creation of quaternary hybrid terbium centered systems with novel functional di-urea linkages. This research has implications for understanding the photophysical properties of complex molecular-based hybrids (Yan & Wang, 2007).
Metabolic Activation Studies : There has been research on the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines, including derivatives of this compound, by human sulfotransferases. These studies are crucial for understanding the biochemical pathways and potential toxicological implications of these compounds (Chou, Lang & Kadlubar, 1995).
Propiedades
IUPAC Name |
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-13-11(14-5-2)8-9-12(3)10-6-7-10/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVHKIJIPJQPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN(C)C1CC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



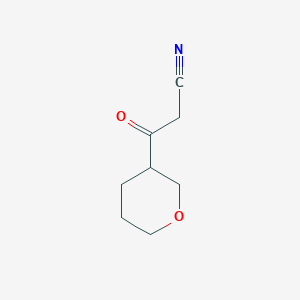


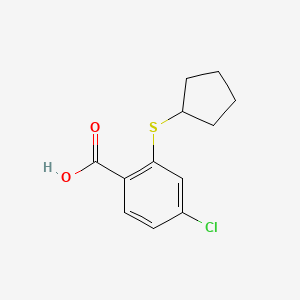
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)

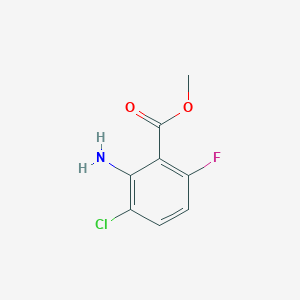
![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)
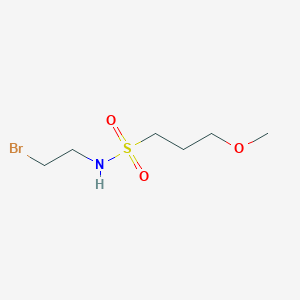
![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)
![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)

![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)
